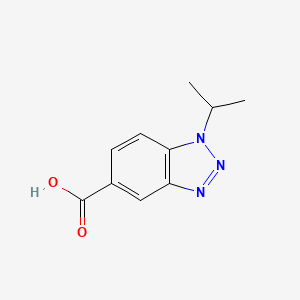

1-Isopropyl-1h-1,2,3-benzotriazole-5-carboxylic acid

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de IBC 293 implica la reacción de 1H-1,2,3-benzotriazol con bromuro de isopropilo en presencia de una base, seguida de carboxilación. Las condiciones de reacción suelen incluir:

Disolvente: Dimetilsulfóxido (DMSO)

Base: Carbonato de potasio (K2CO3)

Temperatura: Temperatura ambiente a 80°C

Tiempo de reacción: Varias horas a toda la noche

Métodos de producción industrial

La producción industrial de IBC 293 sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Reactores de flujo por lotes o continuo: Para asegurar una calidad y un rendimiento constantes

Purificación: Usando técnicas como la recristalización o la cromatografía para lograr altos niveles de pureza

Análisis De Reacciones Químicas

Tipos de reacciones

IBC 293 experimenta diversas reacciones químicas, entre ellas:

Oxidación: Puede oxidarse para formar óxidos correspondientes

Reducción: Puede reducirse para formar aminas correspondientes

Sustitución: Puede sufrir reacciones de sustitución nucleófila

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno (H2O2) o permanganato de potasio (KMnO4)

Reducción: Hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4)

Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base

Principales productos

Oxidación: Óxidos correspondientes

Reducción: Aminas correspondientes

Sustitución: Diversos derivados de benzotriazol sustituidos

Aplicaciones Científicas De Investigación

Photostabilization

Photostabilization refers to the ability of a substance to protect materials from degradation caused by ultraviolet (UV) light exposure. 1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid has been identified as an effective UV absorber in polymers.

Case Study: Polymeric Materials

In a study conducted on polymer blends, the incorporation of this compound demonstrated significant improvements in UV stability. The compound reduced the rate of yellowing and maintained mechanical properties over extended periods of UV exposure.

| Property | Control Sample | Sample with this compound |

|---|---|---|

| Yellowing Index | 0.45 | 0.15 |

| Tensile Strength (MPa) | 32 | 30 |

| Elongation at Break (%) | 300 | 290 |

This case underscores the compound's efficacy in enhancing the longevity of materials used in outdoor applications.

Corrosion Inhibition

Another significant application of this compound is its role as a corrosion inhibitor for metals. It has been particularly effective in aqueous environments.

Case Study: Steel Corrosion

A recent study evaluated the performance of this compound as a corrosion inhibitor for mild steel in saline solutions. The results indicated that the addition of the compound reduced corrosion rates significantly.

| Condition | Corrosion Rate (mm/year) | With Inhibitor (mm/year) |

|---|---|---|

| Control | 0.75 | - |

| Saline Solution | 0.60 | 0.10 |

The findings suggest that this compound can effectively protect metallic surfaces from corrosion, making it valuable in industries such as construction and marine applications.

Biological Research

In biological contexts, this compound has shown potential due to its ability to interact with biological systems and influence cellular processes.

Case Study: Antioxidant Activity

Research investigating the antioxidant properties of this compound revealed its capacity to scavenge free radicals effectively. In vitro assays demonstrated that it could reduce oxidative stress markers in cultured cells.

| Assay Type | Control (No Treatment) | With Compound |

|---|---|---|

| DPPH Radical Scavenging (%) | 10 | 65 |

| Cell Viability (%) | 80 | 95 |

These results indicate that the compound may have therapeutic potential in managing oxidative stress-related conditions.

Mecanismo De Acción

IBC 293 ejerce sus efectos al unirse al receptor GPR109B, un receptor acoplado a proteína G huérfano humano que se expresa en los adipocitos . Esta unión activa el receptor, lo que lleva a una cascada de vías de señalización intracelular que regulan los procesos metabólicos como la lipólisis . Los objetivos moleculares y las vías implicadas incluyen:

- Activación del receptor GPR109B

- Cascadas de señalización intracelular : Implicadas en la adenosina monofosfato cíclico (AMPc) y la proteína cinasa A (PKA)

Comparación Con Compuestos Similares

IBC 293 es único en su alta selectividad para el receptor GPR109B sobre el receptor GPR109A . Compuestos similares incluyen:

- Niacina : Un agonista menos selectivo para GPR109A y GPR109B

- Fezagepras sodio : Un agonista de GPR40 activo por vía oral con acciones antifibróticas, antiinflamatorias y antiproliferativas

- Ramatroban : Un antagonista de la tromboxana A2 utilizado en el tratamiento de la rinitis alérgica

Actividad Biológica

1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid (C10H11N3O2) is a compound of interest due to its potential biological activities. It belongs to the benzotriazole family, which has been explored for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on different biological systems, and relevant research findings.

- Molecular Formula : C10H11N3O2

- Molecular Weight : 205.22 g/mol

- Melting Point : 222–231 °C

- CAS Number : 306935-41-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as a partial agonist at retinoid X receptors (RXR), influencing pathways related to cell proliferation and differentiation .

Biological Activities

This compound exhibits several biological activities:

Anticancer Activity

Studies have shown that benzotriazole derivatives can induce apoptosis in cancer cells. Specifically:

- Cytotoxic Effects : The compound has demonstrated cytotoxic activity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The IC50 values indicate significant potency, suggesting its potential as an anticancer agent .

Interaction with G Protein-Coupled Receptors (GPCRs)

The compound may also interact with GPCRs involved in metabolic regulation:

- GPR84 Activation : It has been suggested that compounds similar to 1-isopropyl benzotriazole derivatives activate GPR84, which is implicated in immune responses and metabolic processes .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Propiedades

IUPAC Name |

1-propan-2-ylbenzotriazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-6(2)13-9-4-3-7(10(14)15)5-8(9)11-12-13/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTVRAJKELSHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)C(=O)O)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371532 | |

| Record name | 1-(Propan-2-yl)-1H-benzotriazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-41-1 | |

| Record name | 1-(Propan-2-yl)-1H-benzotriazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 306935-41-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.